molecular formula C15H18N2O3 B7581553 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid

4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid

Cat. No. B7581553
M. Wt: 274.31 g/mol
InChI Key: XGZGIMHYYCMALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid, also known as CCMA, is a chemical compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. This compound has been shown to have a variety of effects on the body, including anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as the activation of certain immune cells.
Biochemical and Physiological Effects:
4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid has a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic properties, 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid has been shown to have antioxidant effects and to improve insulin sensitivity in animal models of diabetes. 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid is that it has been shown to be relatively safe and well-tolerated in animal studies. However, there are limitations to using 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid in lab experiments, including the fact that its mechanism of action is not fully understood and that it may have different effects in different animal models.

Future Directions

There are many potential future directions for research on 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid. One area of interest is the development of new drugs based on 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid that could be used to treat inflammatory and neurodegenerative diseases. Another area of research is the exploration of the mechanisms of action of 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid, which could lead to a better understanding of the underlying causes of these diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid in human subjects.

Synthesis Methods

4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. One common method of synthesis involves the reaction of 4-aminomethylbenzoic acid with cyclohex-3-ene-1-carbonyl chloride. This reaction produces a compound known as 4-[(cyclohex-3-en-1-ylcarbonyl)amino]methylbenzoic acid, which can then be further reacted with ammonia to produce 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid.

Scientific Research Applications

4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid has been studied extensively for its potential applications in the fields of medicine and biochemistry. One area of research has focused on the anti-inflammatory and analgesic properties of 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid. Studies have shown that 4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

properties

IUPAC Name

4-[(cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(19)12-8-6-11(7-9-12)10-16-15(20)17-13-4-2-1-3-5-13/h1-2,6-9,13H,3-5,10H2,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZGIMHYYCMALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.